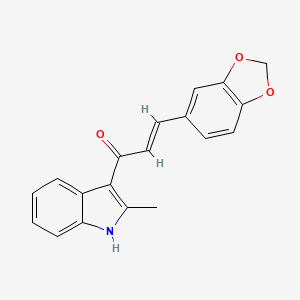
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one, also known as MDMP, is a psychoactive compound that belongs to the family of indoles. It is a designer drug that has gained popularity in recent years due to its potential use as a recreational drug. However, the compound has also been studied for its scientific research applications, particularly in the field of neuroscience.
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one acts as a partial agonist of the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This activation leads to an increase in the release of serotonin and other neurotransmitters, which can have downstream effects on mood, perception, and cognition. The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is not fully understood and requires further study.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. The compound has also been shown to have potential neuroprotective effects, although further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has several advantages as a research tool, including its high affinity for the 5-HT2A receptor and its ability to modulate the release of neurotransmitters. However, the compound also has several limitations, including its potential for abuse and the lack of standardized dosing protocols. Additionally, the synthesis of 3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is a complex and time-consuming process, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one. These include investigating its potential as a treatment for psychiatric disorders such as depression and schizophrenia, as well as exploring its neuroprotective effects. Additionally, further studies are needed to better understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one and its potential interactions with other neurotransmitter systems.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been used in studies to investigate the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as depression and schizophrenia.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-12-19(14-4-2-3-5-15(14)20-12)16(21)8-6-13-7-9-17-18(10-13)23-11-22-17/h2-10,20H,11H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNQUSJIVJVQT-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834230.png)
![4-(3-chloro-4-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834231.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834243.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834250.png)
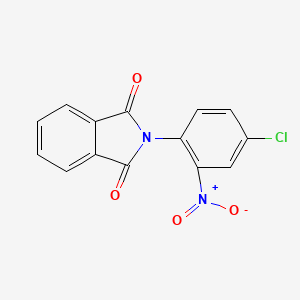
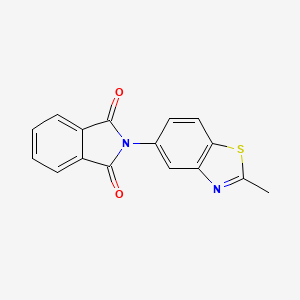
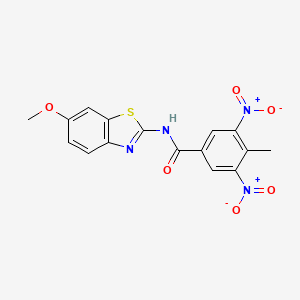
![2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3834271.png)
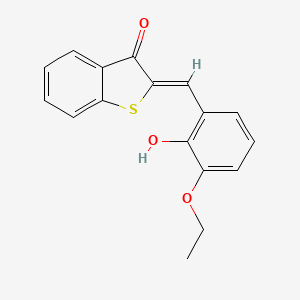
![N-[4-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3834281.png)
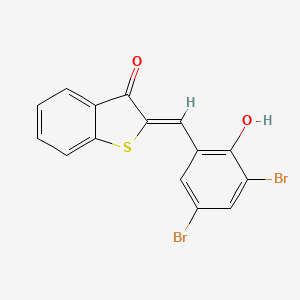
![2-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-benzothiophen-3(2H)-one](/img/structure/B3834285.png)
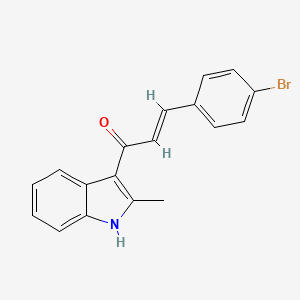
![9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B3834321.png)